ethyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of complex tricyclic heterocycles featuring fused pyrimidine and pyridine rings. The core structure includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene scaffold, substituted with a 2-hydroxyethyl group at position 7, a methyl group at position 11, and an ethyl carboxylate ester at position 3.
Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
ethyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H18N4O4/c1-3-25-17(24)11-9-12-15(20(7-8-22)13(11)18)19-14-10(2)5-4-6-21(14)16(12)23/h4-6,9,18,22H,3,7-8H2,1-2H3 |
InChI Key |
DETTYWXJPMTBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions and the use of efficient catalysts are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ethyl 7-(2-oxoethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate.
Scientific Research Applications
Ethyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of ethyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The hydroxyethyl and imino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and computational properties of the target compound with two analogues from and :
Key Observations :
- The 2-hydroxyethyl group in the target compound reduces hydrophobicity (lower XLogP3) compared to the 3-methoxypropyl and benzyl substituents in analogues, enhancing aqueous solubility .
- The hydroxyl group introduces hydrogen-bonding capability, which may influence crystal packing and biological interactions, as highlighted in Bernstein et al.’s analysis of hydrogen-bonding networks .
Structural and Conformational Analysis
- Core Scaffold: All three compounds share the tricyclic 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene framework. The fused ring system likely adopts a puckered conformation in non-aromatic regions, consistent with Cremer and Pople’s generalized ring-puckering model .
- These tools are critical for determining bond lengths, angles, and torsional strain.
Functional and Application Differences
- Its polarity may favor applications in aqueous-phase catalysis or as a kinase inhibitor intermediate.
- Compound : The 3-methoxypropyl and 3-methylbenzoyl groups enhance lipophilicity, making it suitable for membrane permeability studies or as a hydrophobic pharmacophore.
- Compound : The benzyl group’s aromaticity could facilitate π-π stacking in protein-binding pockets, relevant to anticancer or antimicrobial agent development.
Biological Activity
The compound ethyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic molecule with significant potential for various biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a unique triazatricyclo structure with multiple functional groups that contribute to its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 385.4 g/mol. The intricate structure allows for diverse interactions with biological targets.
Key Structural Features
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | This compound |
The mechanism of action of this compound involves its interaction with specific enzymes or receptors within biological systems. Preliminary studies suggest that the compound may exhibit:
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The structural motifs are often associated with antibacterial and antifungal activities.
Pharmacological Effects
Research indicates that compounds with similar structures can influence various biological pathways:
- Cell Proliferation Inhibition : Compounds like this may inhibit the growth of cancerous cells by interfering with DNA synthesis.
- Enzyme Modulation : The compound could act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Case Study 1: Antitumor Activity
A study examining the effects of structurally related triazine derivatives reported significant inhibition of tumor cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. These findings suggest that ethyl 7-(2-hydroxyethyl)-6-imino derivatives may share similar antitumor properties.
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that compounds with similar tricyclic structures exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential for ethyl 7-(2-hydroxyethyl)-6-imino in developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of ethyl 7-(2-hydroxyethyl)-6-imino involves multi-step reactions starting from simpler precursors. Key synthetic routes include:
- Formation of the tricyclic core.
- Introduction of functional groups such as ethyl and hydroxyethyl.
- Final modifications to achieve the desired biological activity.
Synthetic Pathway Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of the tricyclic core |
| Step 2 | Functional group introduction |
| Step 3 | Purification and characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
